molecular formula C4H9NO2 B3430085 2-Aminobutyric acid CAS No. 80-60-4

2-Aminobutyric acid

Cat. No. B3430085
CAS RN: 80-60-4
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-UHFFFAOYSA-N
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Description

2-Aminobutyric acid, also known as Alpha-aminobutyric acid, is an alpha-amino acid that is butyric acid bearing a single amino substituent located at position 2 . It is a monocarboxylic acid and a non-proteinogenic alpha-amino acid . It is functionally related to butyric acid and is a conjugate acid of an alpha-aminobutyrate . It is synthesized through the transamination of oxobutyrate and is utilized in the biosynthesis of nonribosomal peptides .


Synthesis Analysis

2-Aminobutyric acid is synthesized from L-threonine and L-aspartic acid through an alpha-transamination reaction . A study reported a highly atom economic synthesis of D-2-Aminobutyric acid through an in vitro tri-enzymatic catalytic system .


Molecular Structure Analysis

The molecular formula of 2-Aminobutyric acid is C4H9NO2 . The InChI representation is InChI=1S/C4H9NO2/c1-2-3 (5)4 (6)7/h3H,2,5H2,1H3, (H,6,7) . The Canonical SMILES representation is CCC (C (=O)O)N .


Chemical Reactions Analysis

2-Aminobutyric acid is involved in the biosynthesis of nonribosomal peptides . It is generated by an amino group transfer reaction to 2-oxobutyric acid, a byproduct of cysteine biosynthesis from cystathionine .


Physical And Chemical Properties Analysis

The molecular weight of 2-Aminobutyric acid is 103.12 g/mol . The melting point is 300 °C .

Scientific Research Applications

Role in Anesthesiology

Remimazolam, a novel sedative drug acting on the γ-aminobutyric acid (GABA) receptor, demonstrates the potential of 2-aminobutyric acid derivatives in anesthesiology. Its unique characteristics include non-organ-dependent metabolism, absence of injection pain, and minimal drug interactions, highlighting its safety and effectiveness in clinical settings. This drug's development underscores the importance of 2-aminobutyric acid derivatives in creating new anesthetic agents with broad application prospects, especially in elderly individuals and patients with liver and kidney insufficiency (Wang et al., 2022).

Plant Stress Responses

GABA, closely related to 2-aminobutyric acid, plays a crucial role in regulating plant responses to various environmental stresses. It acts as a signaling molecule, influencing plant growth, development, and stress adaptation. This includes responses to salinity, hypoxia/anoxia, drought, temperature, and heavy metals, showcasing its multifunctional contribution to biological and physiological mechanisms under stress conditions (Seifikalhor et al., 2019).

Ruminant Nutrition

Isoacids, including 2-methylbutyric acid, a compound related to 2-aminobutyric acid, are integral to ruminant nutrition. They are produced in the digestive tracts of ruminants and contribute to amino acid biosynthesis and higher branched-chain volatile fatty acid production. This highlights the role of 2-aminobutyric acid and its derivatives in microbial fermentation, affecting feed intake and milk production in lactating cows, and overall ruminant health (Andries et al., 1987).

Neurotransmitter Function and Mood Disorders

GABA, structurally similar to 2-aminobutyric acid, is a significant inhibitory neurotransmitter in the brain, influencing mood disorders such as anxiety and depression. The role of GABAergic dysfunction in these conditions suggests potential therapeutic targets within the GABAergic system for treating such disorders. This area of research indicates the importance of understanding neurotransmitter functions and their implications for mental health (Kalueff & Nutt, 2007).

Bioprocesses and Microbial Catalysts

GABA's biosynthesis through microbial processes illustrates the potential of 2-aminobutyric acid derivatives in biotechnology. Specifically selected microbial catalysts, including various lactic acid bacteria and fungi, are studied for GABA production. This research underscores the compound's commercial significance and its application in food and pharmaceutical industries, promoting natural GABA production as a safer, eco-friendly alternative to synthetic counterparts (Dahiya et al., 2021).

Safety And Hazards

When handling 2-Aminobutyric acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Recent studies have reported GABA as a major regulator of abiotic stress and thus opening new avenues in research on emerging roles of GABA in abiotic stress acclimation in plants . Another study reported that the exogenous GABA inhibits H2O2 production and controls H2O2-producing enzyme gene expression in Caragana intermedia under salt stress .

properties

IUPAC Name

2-aminobutanoic acid
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InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
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InChI Key

QWCKQJZIFLGMSD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID90862679
Record name Butanoic acid, 2-amino-
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Molecular Weight

103.12 g/mol
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Physical Description

White solid; [Acros Organics MSDS]
Record name DL-alpha-Amino-n-butyric acid
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Product Name

2-Aminobutyric acid

CAS RN

2835-81-6, 1492-24-6, 80-60-4
Record name α-Aminobutyric acid
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Record name (±)-2-aminobutyric acid
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Record name .ALPHA.-AMINOBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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